a-L-Rhamnopyranosyl bromide tribenzoate
Description
Context within Glycosyl Halide Chemistry
Glycosyl halides, including bromides and chlorides, represent one of the earliest and most enduring classes of glycosyl donors for the formation of glycosidic bonds. nih.gov A chemical glycosylation reaction involves the coupling of a glycosyl donor with a glycosyl acceptor, which is typically a molecule with an unprotected hydroxyl group. wikipedia.org The reaction is driven by an activator, or promoter, that facilitates the departure of the leaving group from the anomeric carbon of the donor, leading to the formation of an electrophilic oxocarbenium ion intermediate that the acceptor's nucleophilic hydroxyl group then attacks. wikipedia.org
In the case of α-L-Rhamnopyranosyl bromide tribenzoate, the bromide atom at the anomeric position serves as the leaving group. The reactivity of such glycosyl bromides can be modulated by the choice of protecting groups on the sugar ring. The benzoyl (Bz) groups at positions 2, 3, and 4 are electron-withdrawing, which has a significant impact on the reactivity of the donor. This led to the "armed-disarmed" principle, where donors with electron-donating protecting groups (like benzyl (B1604629) ethers) are considered "armed" and more reactive, while those with electron-withdrawing groups (like benzoates or acetates) are "disarmed" and less reactive. wikipedia.org This difference in reactivity allows for chemoselective glycosylations, where an "armed" donor can be coupled to a "disarmed" acceptor without the acceptor self-condensing. wikipedia.org The benzoyl group at the C-2 position can also provide neighboring group participation, influencing the stereochemical outcome of the glycosylation to favor the formation of a 1,2-trans glycosidic linkage. wikipedia.org
Historical Development of Rhamnose Glycosylation Donors
The history of glycosylation chemistry began in the early 20th century with the work of Michael, Fischer, and especially Koenigs and Knorr, who first used glycosyl halides for glycoside synthesis. nih.gov The Koenigs-Knorr reaction, which typically employs a silver or mercury salt as a promoter to activate a glycosyl bromide or chloride, became a foundational method in carbohydrate chemistry. nih.govwikipedia.org
Synthesizing rhamnosides, however, presented unique challenges due to the deoxy nature of rhamnose at the C-6 position and its L-configuration. Controlling the stereoselectivity at the anomeric center to form either the α- or β-linkage as desired was a primary obstacle. The development of glycosyl donors with carefully chosen protecting groups was a critical step forward. The synthesis of stable, crystalline donors like 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide provided a reliable way to introduce rhamnose. nih.gov The use of ester protecting groups like benzoates offered advantages in terms of stability and their ability to direct the stereochemistry of the reaction. For instance, Zemplen and co-workers developed a method using titanium tetrabromide on a fully acetylated rhamnose to produce acetobromo-α-l-rhamnose in excellent yield. nih.gov More modern methods for generating glycosyl bromides from 1-O-acyl precursors involve milder reagents like copper(II) bromide, avoiding harsh and corrosive acids. nih.gov These advancements have made donors like the tribenzoylated rhamnosyl bromide more accessible and easier to handle in the laboratory.
Role as a Synthetic Intermediate in Complex Carbohydrate Synthesis
The utility of 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide is best demonstrated through its successful application in the synthesis of complex oligosaccharides. It has been employed as a key intermediate to construct specific disaccharides that are part of larger biologically relevant molecules, such as bacterial antigens.
Research has shown its effectiveness in synthesizing specifically deoxygenated disaccharides. In one study, 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide was condensed with suitably protected derivatives of methyl α-D-galactopyranoside to create O-alpha-L-rhamnopyranosyl-(1→2)-alpha-D-galactopyranosides. nih.gov These products are related to the epitopes of lipopolysaccharides found in bacteria like Shigella dysenteriae. nih.gov
In another example, the synthesis of 2-O-α-L-rhamnopyranosyl-β-L-quinovopyranose, a component of certain sweetening agents, was achieved using the same rhamnosyl donor. lookchem.com The rhamnopyranosyl bromide was reacted with a protected methyl β-L-quinovopyranoside acceptor in the presence of silver triflate and molecular sieves to afford the desired disaccharide in good yield. lookchem.com These examples highlight the compound's role as a robust glycosyl donor for creating challenging 1,2-glycosidic linkages.
Table 2: Examples of Syntheses using 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide
| Acceptor | Promoter/Conditions | Product | Reference |
|---|---|---|---|
| Protected methyl α-D-galactopyranoside derivatives | Not specified in abstract | Methyl O-alpha-L-rhamnopyranosyl-(1→2)-alpha-D-galactopyranosides | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQXFYBHGDPZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for α L Rhamnopyranosyl Bromide Tribenzoate
Strategies for L-Rhamnose Derivatization to Tribenzoate Precursors
The initial and critical step in the synthesis of the target glycosyl bromide is the selective benzoylation of L-rhamnose to produce the 2,3,4-tri-O-benzoyl-L-rhamnopyranose precursor. Due to the presence of multiple hydroxyl groups with similar reactivity on the sugar backbone, achieving regioselective benzoylation can be challenging. Various strategies have been developed to control the placement of the benzoate (B1203000) groups, ensuring that the anomeric hydroxyl group remains free for subsequent bromination.
One prominent method involves the use of organotin reagents, such as dibutyltin oxide, to activate specific hydroxyl groups. The dibutyltin oxide method proceeds through the formation of a stannylene acetal, typically between vicinal diols. In the case of L-rhamnopyranosides, this often leads to the formation of a five-membered ring involving the cis-hydroxyl groups at C-2 and C-3, enhancing the nucleophilicity of one of these oxygens and directing acylation to that site. nih.gov For instance, the reaction of a suitably protected L-rhamnopyranoside with dibutyltin oxide followed by treatment with benzoyl chloride can afford regioselectively benzoylated products. nih.gov
Another approach involves a protection-deprotection sequence. This strategy entails protecting certain hydroxyl groups with orthogonal protecting groups, carrying out the benzoylation on the remaining free hydroxyls, and then selectively removing the initial protecting groups. While potentially longer, this method offers precise control over the substitution pattern.
Direct benzoylation of L-rhamnose under controlled conditions with a limited amount of benzoylating agent in the presence of a base like pyridine can also be employed, though this may lead to a mixture of partially benzoylated products requiring careful chromatographic separation. The choice of solvent and temperature can significantly influence the regioselectivity of this direct approach.
Bromination Protocols for Glycosyl Halide Formation
Once the 2,3,4-tri-O-benzoyl-L-rhamnopyranose precursor is obtained, the next step is the introduction of bromine at the anomeric position (C-1) to form the glycosyl bromide. A variety of brominating agents and protocols have been established for this transformation, with the choice often dictated by the stability of the protecting groups and the desired anomeric selectivity.
A widely used and classical method for the synthesis of glycosyl bromides from acylated sugars is the treatment with a solution of hydrogen bromide (HBr) in acetic acid. acs.org This reagent readily converts the anomeric hydroxyl group into the corresponding bromide. The reaction is typically carried out at low temperatures to minimize side reactions and degradation of the sugar.
Alternatively, trimethylsilyl (B98337) bromide (TMSBr) can be employed for the bromination of anomeric acetates, offering a milder alternative to HBr-acetic acid. nih.gov Numerous other reagents and conditions have been developed for the synthesis of glycosyl bromides, including the use of titanium tetrabromide, which has been shown to be effective for the bromination of acetylated rhamnose. nih.gov The reaction of thioglycosides with bromine also provides a rapid and clean method for the formation of glycosyl bromides under mild conditions. nih.gov
Optimization of Reaction Conditions for Anomeric Purity
Achieving high anomeric purity, specifically the formation of the α-anomer, is a critical aspect of the synthesis of glycosyl halides for use in stereoselective glycosylations. The anomeric outcome of the bromination reaction is influenced by several factors, including the nature of the protecting groups, the solvent, the temperature, and the specific brominating agent used.
The presence of a participating protecting group at the C-2 position, such as an acetyl or benzoyl group, can significantly influence the stereochemical outcome of glycosylation reactions. However, in the case of rhamnose, which is a manno-configured sugar, the C-2 substituent is axial. This stereochemistry generally disfavors neighboring group participation that would lead to a 1,2-trans-glycoside (the β-anomer). Consequently, reactions at the anomeric center often proceed through an SN2 or SN1-like mechanism, where the thermodynamic α-anomer is frequently the major product due to the anomeric effect.
To further enhance the formation of the α-bromide, reaction conditions can be optimized. For instance, carrying out the bromination at low temperatures can favor the kinetic product, which in many cases is the α-anomer. The choice of solvent can also play a crucial role; non-polar solvents may favor the formation of the α-anomer. In some instances, anomerization of an initial mixture of α- and β-bromides to the more stable α-anomer can be achieved by treatment with a bromide source.
Advanced Synthetic Approaches to Stereoselective α-Glycosyl Bromide Formation
Modern synthetic carbohydrate chemistry has seen the development of advanced methodologies to achieve high stereoselectivity in the formation of glycosidic bonds, which often begins with the stereocontrolled synthesis of the glycosyl donor. For the synthesis of α-glycosyl bromides, several advanced strategies have been explored.
One approach involves the use of specific promoters or catalysts that can direct the stereochemical outcome of the bromination. For example, certain Lewis acids can influence the transition state of the reaction, favoring the formation of the α-anomer.
Another strategy focuses on the nature of the starting material. For instance, the use of glycosyl donors with non-participating groups at C-2 can be employed to avoid any influence on the anomeric center, allowing for other factors to control the stereoselectivity. In the context of rhamnose, where the C-2 substituent is already non-participating in the classical sense, the focus remains on controlling the approach of the bromide nucleophile.
Recent developments in glycosylation chemistry have also explored radical-based methods for the formation of C-glycosides, which often proceed through a glycosyl radical intermediate. The stereochemical outcome of these reactions can be highly dependent on the conformation of the radical intermediate, which can be influenced by the protecting groups on the sugar ring. Such radical-based approaches could potentially be adapted for the stereoselective formation of glycosyl halides. acs.orgacs.org
Reactivity and Mechanistic Studies of α L Rhamnopyranosyl Bromide Tribenzoate in Glycosylation
General Principles of Glycosyl Donor Activation
The activation of a glycosyl donor is the crucial first step in a glycosylation reaction, rendering the anomeric carbon sufficiently electrophilic for attack by a nucleophile (the glycosyl acceptor). For glycosyl halides such as α-L-rhamnopyranosyl bromide tribenzoate, the classical approach is the Koenigs-Knorr reaction. wikipedia.org In this method, the bromine atom at the anomeric center is activated by a promoter, typically a heavy metal salt. wikipedia.org
The activation process involves the coordination of the promoter to the anomeric bromide, facilitating its departure and leading to the formation of a highly reactive intermediate. This intermediate is often depicted as an oxocarbenium ion, which exists in equilibrium with a more stable, cyclic acyloxonium ion, particularly when a participating protecting group is present at the C-2 position. wikipedia.orgnih.gov The formation of this oxocarbenium ion is a key event, as its planar, sp²-hybridized nature can potentially lead to a loss of stereocontrol if not properly managed. nih.gov The subsequent nucleophilic attack on this electrophilic species by the glycosyl acceptor alcohol leads to the formation of the glycosidic linkage.
Promoter-Mediated Activation Pathways
The choice of promoter is critical in the Koenigs-Knorr reaction and significantly influences the reaction rate and, in some cases, the stereochemical outcome. A variety of promoters have been successfully employed for the activation of glycosyl bromides, including α-L-rhamnopyranosyl bromide tribenzoate.
Historically, insoluble silver salts such as silver(I) carbonate and silver(I) oxide were the first promoters used in the Koenigs-Knorr reaction. wikipedia.org These promoters function by abstracting the bromide ion, thereby generating the reactive oxocarbenium ion. While effective, reactions with these promoters can be slow and often require stoichiometric amounts of the silver salt.
To improve efficiency, soluble silver salts like silver triflate (AgOTf) have been introduced. These salts are more reactive and can be used in smaller quantities. Other heavy metal salts have also proven effective. For instance, mercury(II) cyanide (Hg(CN)₂) , often used in what is known as the Helferich method, is a powerful promoter for glycosyl halides. wikipedia.orgrsc.org Similarly, mercury(II) bromide/mercury(II) oxide mixtures and cadmium carbonate have been utilized to promote glycosylations with glycosyl bromides. wikipedia.orgmdpi.com
In some instances, a combination of reagents is used. For example, the in situ formation of glycosyl bromides from their corresponding acetates using trimethylsilyl (B98337) bromide (TMSBr) can be followed by activation with a promoter like silver silicate (B1173343) to effect glycosylation. nih.gov This approach avoids the isolation of the often-unstable glycosyl bromide.
A summary of common promoters used in Koenigs-Knorr type reactions is presented in the table below.
| Promoter System | Typical Reaction Conditions | Reference |
| Silver(I) Carbonate (Ag₂CO₃) | Toluene, reflux | wikipedia.org |
| Silver(I) Oxide (Ag₂O) | Dichloromethane or Chloroform, room temp. | nih.gov |
| Silver Triflate (AgOTf) | Dichloromethane, low temperature | researchgate.net |
| Mercury(II) Cyanide (Hg(CN)₂) | Benzene/Nitromethane, room temp. | rsc.org |
| Cadmium Carbonate (CdCO₃) | Toluene, azeotropic removal of water | mdpi.com |
| Silver Silicate | Dichloromethane | nih.gov |
Nucleophilic Attack Profiles in Glycosylation Reactions
The stereochemical outcome of the glycosylation reaction is a critical aspect, and with α-L-rhamnopyranosyl bromide tribenzoate, the nature of the protecting groups plays a decisive role. The presence of a benzoate (B1203000) group at the C-2 position of the rhamnose ring provides "neighboring group participation."
The table below presents examples of glycosylation reactions using tribenzoylated rhamnopyranosyl donors with different acceptors, illustrating the typical stereochemical outcome.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Product | Yield | α:β Ratio | Reference |
| 2,3,4-Tri-O-benzoyl-α-L-rhamnopyranosyl bromide | Methyl 3,4-di-O-benzoyl-β-L-quinovopyranoside | Silver triflate | Methyl 3,4-di-O-benzoyl-2-O-(2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl)-β-L-quinovopyranoside | 66.6% | α-anomer exclusively | lookchem.com |
| 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide | 8-Methoxycarbonyloctyl 2,4-di-O-benzoyl-α-L-rhamnopyranoside | Mercury(II) bromide/Mercury(II) cyanide | Fully blocked disaccharide | High | Not specified, implied α | rsc.org |
Investigation of Transition State Structures and Energetics
The precise nature of the transition state in glycosylation reactions is a subject of ongoing research and is often investigated using computational methods such as Density Functional Theory (DFT). While specific studies exclusively on α-L-rhamnopyranosyl bromide tribenzoate are limited, broader computational studies on glycosylations with participating protecting groups provide valuable insights.
DFT calculations on similar systems suggest that the formation of the 1,2-trans product proceeds through a transition state that is significantly lower in energy than the transition state for the formation of the 1,2-cis product. rsc.org This energy difference is attributed to the stability of the acyloxonium ion intermediate and the stereoelectronics of the subsequent nucleophilic attack.
The transition state for the Sₙ2-like attack of the acceptor on the dioxolanium ion is thought to be highly ordered. The geometry of this transition state is influenced by the structures of both the donor and the acceptor, as well as the solvent. Computational models can help to elucidate the subtle electronic and steric interactions that dictate the reaction pathway and the resulting stereoselectivity. For instance, calculations have shown that the activation free energy for a concerted Sₙ2-type glycosylation can be lower than that for the dissociation of the leaving group to form a solvent-separated ion pair, supporting the observed high stereospecificity. nih.gov
Influence of Protecting Groups on Reactivity
Protecting groups have a profound effect on the reactivity of glycosyl donors. In α-L-rhamnopyranosyl bromide tribenzoate, the three benzoate groups exert a significant electronic influence. Benzoate esters are electron-withdrawing groups, which decrease the electron density at the anomeric carbon. This deactivating effect makes the glycosyl donor more stable and less reactive compared to donors with electron-donating protecting groups like benzyl (B1604629) ethers.
The primary role of the C-2 benzoate group, as discussed earlier, is to direct the stereochemical outcome of the glycosylation through neighboring group participation, leading to the formation of 1,2-trans glycosides. wikipedia.org This effect is one of the most powerful tools for achieving stereocontrol in oligosaccharide synthesis.
Stereoselectivity Control in Glycosylation Reactions Utilizing α L Rhamnopyranosyl Bromide Tribenzoate
Factors Governing Anomeric Stereochemical Outcomes
The anomeric selectivity in glycosylation reactions with α-L-rhamnopyranosyl bromide tribenzoate is not governed by a single factor but is rather the result of a complex interplay of various effects. The presence of benzoate (B1203000) protecting groups at C-2, C-3, and C-4 introduces significant electronic and steric influences that profoundly impact the reaction mechanism and, consequently, the stereochemical outcome.
The benzoate groups at the C-2, C-3, and C-4 positions of the rhamnopyranosyl donor can exert significant influence on the stereochemical outcome of the glycosylation reaction through remote participation. The ester carbonyl oxygen can act as an internal nucleophile, leading to the formation of cyclic intermediates that dictate the facial selectivity of the incoming nucleophile (the glycosyl acceptor).
Specifically, the C-2 benzoate group can participate in neighboring group participation, a well-established mechanism for achieving 1,2-trans-glycosides. In the case of α-L-rhamnopyranosyl bromide tribenzoate, this would lead to the formation of a β-L-rhamnoside. The reaction proceeds through a dioxolanium ion intermediate, which blocks the α-face of the anomeric carbon, thereby directing the glycosyl acceptor to attack from the β-face.
Furthermore, the benzoate groups at C-3 and C-4 can also engage in remote participation, although this effect is generally considered weaker than C-2 neighboring group participation. These remote participations can lead to the formation of bicyclic oxonium ion intermediates, which can influence the conformation of the pyranose ring and the accessibility of the anomeric center, thereby modulating the α/β selectivity. The extent of this participation is dependent on the reaction conditions, including the nature of the promoter and the solvent.
Illustrative Research Findings on the Impact of Participating Groups:
| Donor Protecting Group | Predominant Anomer | Plausible Intermediate |
| C-2 Benzoate | β | Dioxolanium ion |
| C-3/C-4 Benzoate | α/β mixture (context-dependent) | Bicyclic oxonium ions |
The choice of solvent plays a pivotal role in controlling the stereoselectivity of glycosylation reactions. Solvents can influence the reaction outcome through several mechanisms, including their polarity, coordinating ability, and potential to participate directly in the reaction.
In the context of glycosylation with α-L-rhamnopyranosyl bromide tribenzoate, non-participating solvents like dichloromethane (DCM) and toluene are often employed. In such solvents, the reaction may proceed through a spectrum of mechanisms ranging from SN1 to SN2, depending on the reactivity of the donor and acceptor, as well as the promoter used. A more SN1-like mechanism, involving a transient oxocarbenium ion intermediate, is more likely to lead to a mixture of anomers, with the thermodynamically more stable α-anomer often being favored due to the anomeric effect.
Conversely, coordinating solvents, such as acetonitrile and diethyl ether, can significantly influence the stereochemical outcome. Acetonitrile, for instance, is known to participate in glycosylation reactions to form an α-nitrilium ion intermediate. This intermediate then undergoes nucleophilic attack by the glycosyl acceptor from the β-face, leading to the formation of the β-glycoside. Ethereal solvents can stabilize the anomeric radical through coordination, which can favor the formation of the α-anomer.
The polarity of the solvent also has a profound effect. More polar solvents can stabilize charged intermediates, such as the oxocarbenium ion, potentially favoring an SN1-like pathway and leading to a decrease in stereoselectivity.
Illustrative Data on Solvent Effects in Rhamnosylation:
| Solvent | Dielectric Constant (ε) | Typical Anomeric Selectivity (α:β) |
| Dichloromethane | 8.93 | Varies (promoter dependent) |
| Toluene | 2.38 | Generally favors α |
| Acetonitrile | 37.5 | Favors β (via nitrilium intermediate) |
| Diethyl Ether | 4.34 | Generally favors α |
The choice of promoter is a critical factor in directing the stereochemical outcome of glycosylation reactions. Promoters activate the glycosyl donor, facilitating the departure of the bromide leaving group and the formation of a reactive intermediate. Different promoters can lead to different intermediates and reaction pathways, thus influencing the anomeric selectivity.
For glycosyl bromides, common promoters include soluble silver salts (e.g., silver triflate), mercury salts, and Lewis acids. The nature of the counterion associated with the promoter can also play a significant role. A poorly coordinating counterion, such as triflate, will favor the formation of a more dissociated, SN1-like intermediate, which can lead to a mixture of anomers.
Additives can also be used to modulate the stereoselectivity. For instance, the addition of a Lewis base, such as a tertiary amine or a urea derivative, can influence the reaction pathway. Certain additives can act as catalysts, promoting a specific stereochemical outcome. For example, some organocatalysts have been shown to direct glycosylation reactions towards the formation of 1,2-cis glycosides. ntu.edu.sg
The concentration of the promoter and any additives must be carefully optimized, as it can significantly impact both the yield and the stereoselectivity of the reaction.
Challenges in Selective α-Rhamnoside Synthesis
The synthesis of 1,2-cis-glycosides, such as α-L-rhamnosides, is a long-standing challenge in carbohydrate chemistry. This difficulty arises from several factors. Firstly, the anomeric effect thermodynamically favors the formation of the α-anomer. However, in the case of rhamnose, the axial C-2 hydroxyl group creates steric hindrance to the incoming nucleophile at the α-face.
Secondly, the presence of a participating group at the C-2 position, such as the benzoate group in α-L-rhamnopyranosyl bromide tribenzoate, strongly directs the reaction towards the formation of the 1,2-trans product (β-L-rhamnoside) through neighboring group participation. Overcoming this inherent preference for the β-anomer is a major hurdle in the synthesis of α-rhamnosides with this type of donor.
Furthermore, the high reactivity of the armed rhamnosyl bromide donor can lead to side reactions, such as elimination and decomposition, which can lower the yield of the desired glycoside. The oxocarbenium ion intermediate, if formed, is highly reactive and can be attacked from either face, leading to a loss of stereocontrol.
Methodologies for Enhancing Desired Anomeric Selectivity
To address the challenges associated with the synthesis of α-rhamnosides, several methodologies have been developed to enhance the desired anomeric selectivity. These strategies often involve careful selection of reaction conditions to favor an SN2-like displacement at the anomeric center or to modulate the reactivity of the intermediates.
Inverse glycosylation represents a paradigm shift from traditional glycosylation methods. In a conventional glycosylation, the glycosyl donor is activated, and the glycosyl acceptor acts as the nucleophile. In an inverse glycosylation strategy, the roles are reversed. The anomeric hydroxyl group of the "donor" sugar is deprotonated to act as a nucleophile, which then attacks an activated "acceptor."
While not a mainstream strategy for the synthesis of rhamnosides from a bromide donor, the principles of inverse glycosylation can be conceptually applied. A more relevant interpretation in the context of controlling stereoselectivity is the "inversion of configuration" approach. This typically involves a two-step process where a more easily accessible anomer (in this case, the β-rhamnoside) is first synthesized and then the anomeric configuration is inverted to the desired α-anomer. This can be achieved through various chemical transformations, such as an SN2 displacement at the anomeric center with a suitable nucleophile.
Another related concept is the use of enzymatic "reverse hydrolysis," where a glycosidase enzyme is used in the presence of a high concentration of the acceptor alcohol to catalyze the formation of a glycosidic bond. nih.gov These enzymatic methods can offer high stereoselectivity, often favoring the formation of the α-anomer.
Stereodirecting Auxiliaries
In the synthesis of complex oligosaccharides, the strategic control of stereoselectivity during glycosylation is of paramount importance. The formation of 1,2-cis glycosidic linkages, such as the α-linkage in rhamnosides, presents a significant challenge due to the tendency for the formation of the thermodynamically more stable 1,2-trans product. To address this, the use of stereodirecting auxiliaries, temporarily installed at the C-2 position of the glycosyl donor, has emerged as a powerful strategy. These auxiliaries function by influencing the trajectory of the incoming glycosyl acceptor, thereby directing the stereochemical outcome of the reaction.
The fundamental principle behind the use of a C-2 stereodirecting auxiliary is its ability to participate in the reaction mechanism by forming a transient, bicyclic intermediate that effectively shields one face of the glycosyl donor. nih.govru.nl This steric hindrance forces the glycosyl acceptor to approach from the opposite face, leading to the preferential formation of the 1,2-cis glycoside. nih.govru.nl The auxiliary is designed to be readily introduced onto the glycosyl donor and subsequently removed after the glycosylation step, without affecting the newly formed glycosidic bond or other functionalities within the molecule.
A notable example of a stereodirecting auxiliary is the (S)-phenyl-thiomethylbenzyl ether moiety. nih.gov When attached to the C-2 position of a glycosyl donor, this auxiliary can form a sulfonium ion intermediate upon activation of the anomeric leaving group. nih.gov This intermediate adopts a rigid, trans-decalin-like conformation, which effectively blocks the β-face of the oxocarbenium ion. nih.gov Consequently, the glycosyl acceptor is directed to attack from the α-face, resulting in the formation of the α-glycoside with high stereoselectivity. nih.gov The stability of this trans-fused intermediate is a key factor in the high degree of stereocontrol observed. ru.nl
The effectiveness of this approach has been demonstrated in the synthesis of various 1,2-cis-linked oligosaccharides. Research has shown that the choice of the chiral auxiliary, the protecting groups on the glycosyl donor, and the reaction conditions all play a crucial role in the efficiency and stereoselectivity of the glycosylation.
The following table summarizes representative research findings on the use of a C-2 stereodirecting auxiliary in glycosylation reactions.
| Glycosyl Donor | Glycosyl Acceptor | Auxiliary at C-2 | Promoter | Solvent | α:β Ratio | Yield (%) |
| Per-benzylated Glucose Thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | (S)-ethoxycarbonylbenzyl | NIS/TfOH | CH₂Cl₂ | >95:5 (α) | 85 |
| Per-benzylated Galactose Thioglycoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | (S)-(phenylthiomethyl)benzyl | TfOH | CH₂Cl₂ | >98:2 (α) | 92 |
| 3,4-di-O-acetyl-L-rhamnal | Menthol | (Ru-catalyzed direct glycosylation) | Ru catalyst | DCE | >95:5 (α) | 78 |
This table is a representation of typical results and is not exhaustive.
The data illustrates that high α-selectivity can be achieved with the use of appropriate stereodirecting auxiliaries. While the examples provided may not specifically use α-L-Rhamnopyranosyl bromide tribenzoate, the principles of stereodirection by C-2 auxiliaries are broadly applicable to various glycosyl donors, including rhamnopyranosyl derivatives. The development of novel and more efficient chiral auxiliaries continues to be an active area of research, aiming to provide synthetic chemists with a robust toolkit for the stereocontrolled synthesis of complex carbohydrates.
Applications of α L Rhamnopyranosyl Bromide Tribenzoate in Complex Organic Synthesis
Synthesis of Oligosaccharides Containing α-L-Rhamnose Units
The construction of oligosaccharides relies on the sequential and stereocontrolled formation of glycosidic linkages. α-L-Rhamnopyranosyl bromide tribenzoate serves as a key glycosyl donor for the incorporation of α-L-rhamnose residues, which are prevalent in many bacterial polysaccharides and natural products.
Linear and Branched Oligosaccharide Assembly
The synthesis of both linear and branched oligosaccharides can be achieved using α-L-rhamnopyranosyl bromide tribenzoate. In a linear synthesis, the glycosyl donor is coupled with a monosaccharide or oligosaccharide acceptor possessing a single free hydroxyl group. This process can be repeated in a stepwise fashion to elongate the carbohydrate chain.
For the assembly of branched oligosaccharides, a diol or polyol acceptor is utilized, allowing for the simultaneous or sequential attachment of multiple glycosyl donors. The regioselectivity of such reactions is often controlled by the relative reactivity of the different hydroxyl groups on the acceptor molecule, which can be influenced by the protecting group scheme. While specific examples detailing the use of the tribenzoate derivative are not extensively documented in readily available literature, the principles of its application are well-established in carbohydrate chemistry.
A notable example that highlights the utility of a related perbenzylated rhamnopyranosyl bromide is the synthesis of a branched tetrasaccharide repeating unit of the O-specific side-chain of the Shigella flexneri serotype 6 lipopolysaccharide. nih.gov In this synthesis, a 2,3,4-tri-O-benzyl-α-L-rhamnopyranosyl bromide was coupled with a disaccharide acceptor to form a key β-L-rhamnosidic linkage, demonstrating the successful application of a perbenzylated rhamnosyl bromide in constructing complex branched structures. nih.gov The choice of protecting groups and the reaction conditions are critical in directing the stereochemical outcome of the glycosylation.
Synthesis of Biologically Relevant Rhamnose-Containing Oligosaccharides
L-Rhamnose is a crucial component of the cell wall polysaccharides of many pathogenic bacteria, making oligosaccharides containing this sugar important targets for immunological studies and vaccine development. The chemical synthesis of these structures provides access to pure and well-defined materials that are often difficult to isolate from natural sources.
The synthesis of the repeating unit of the Shigella flexneri serotype 6 lipopolysaccharide exemplifies the strategic use of a rhamnopyranosyl bromide in accessing biologically relevant oligosaccharides. nih.gov The target tetrasaccharide, O-2-acetamido-2-deoxy-β-D-galactopyranosyl-(1→2)-O-[β-L-rhamnopyranosyl-(1→4)]-O-β-L-rhamnopyranosyl-(1→2)-L-rhamnopyranose, features a branched rhamnose core. nih.gov The synthesis involved the coupling of a 2,3,4-tri-O-benzyl-α-L-rhamnopyranosyl bromide with a disaccharide acceptor to furnish the branched trisaccharide intermediate. nih.gov
| Component Monosaccharides of the Shigella flexneri Serotype 6 Tetrasaccharide Repeating Unit | Linkage |
| 2-Acetamido-2-deoxy-β-D-galactopyranose | β(1→2) |
| β-L-Rhamnopyranose | β(1→4) |
| β-L-Rhamnopyranose | β(1→2) |
| L-Rhamnopyranose | - |
Utilization in Glycoconjugate Synthesis
Glycoconjugates, which are molecules comprising carbohydrates linked to lipids or peptides, play vital roles in numerous biological processes. α-L-Rhamnopyranosyl bromide tribenzoate is a potential precursor for the synthesis of rhamnosylated glycolipids and glycopeptides.
Glycolipids
Glycolipids are integral components of cell membranes and are involved in cell recognition and signaling. Rhamnolipids, a class of glycolipids containing rhamnose, are produced by various bacteria and exhibit potent surfactant and biological activities. The chemical synthesis of rhamnolipids allows for the preparation of analogs to study their structure-activity relationships.
The synthesis of a rhamnolipid would involve the glycosylation of a lipid acceptor, such as a long-chain fatty acid with a hydroxyl group, with α-L-Rhamnopyranosyl bromide tribenzoate. The reaction would be promoted by a suitable Lewis acid or heavy metal salt. Subsequent deprotection of the benzoyl groups would yield the target glycolipid. While the biosynthesis of rhamnolipids is well-studied, the use of α-L-Rhamnopyranosyl bromide tribenzoate in their chemical synthesis provides a route to novel structures not accessible through biological pathways.
Glycopeptides
Glycopeptides are peptides that are post-translationally modified with carbohydrate moieties. These modifications can significantly impact the peptide's stability, conformation, and biological activity. The incorporation of rhamnose into peptides can be achieved through the synthesis of a rhamnosylated amino acid building block.
This would typically involve the glycosylation of a protected amino acid acceptor, such as Fmoc-L-serine or Fmoc-L-threonine, with α-L-Rhamnopyranosyl bromide tribenzoate. The resulting rhamnosylated amino acid can then be used in solid-phase peptide synthesis to construct the desired glycopeptide. The benzoyl protecting groups on the rhamnose moiety are generally stable to the conditions of peptide synthesis and can be removed at a later stage.
Role as a Chiral Building Block in Natural Product Total Synthesis
The inherent chirality of carbohydrates makes them attractive starting materials for the enantioselective synthesis of complex natural products. The well-defined stereochemistry of α-L-Rhamnopyranosyl bromide tribenzoate can be exploited to introduce multiple stereocenters in a controlled manner.
In this approach, the rhamnose derivative is not necessarily incorporated into the final product as a sugar unit but is used as a chiral scaffold. The stereocenters of the rhamnose ring are used to direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry has been established in the target molecule, the carbohydrate auxiliary can be cleaved and removed. This "chiral pool" approach provides an efficient route to enantiomerically pure natural products. While specific total syntheses employing α-L-Rhamnopyranosyl bromide tribenzoate as a chiral auxiliary are not prominently featured in the literature, its potential for such applications is significant given the principles of chiral auxiliary-directed synthesis.
Rhamnose-Containing Glycosides
The primary application of α-L-rhamnopyranosyl bromide tribenzoate and its analogs is in the synthesis of rhamnose-containing glycosides and oligosaccharides. The classic Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, is a fundamental strategy for this purpose. nih.gov For instance, the condensation of 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide with suitably protected derivatives of other sugars, such as methyl α-D-galactopyranoside, allows for the synthesis of specific disaccharides. portlandpress.com These reactions are crucial for creating haptens that represent portions of bacterial lipopolysaccharides, like those from Shigella flexneri, for immunological studies. nih.gov
The choice of promoter and reaction conditions is critical for achieving high yield and stereoselectivity. Promoters such as silver carbonate or silver silicate (B1173343) are commonly employed to activate the anomeric bromide for nucleophilic attack by the acceptor alcohol. researchgate.netsemanticscholar.org The reactivity of the glycosyl bromide, influenced by its protecting groups, is a key determinant of the reaction's success. nih.gov Research has demonstrated the synthesis of di- and trisaccharide glycosides, such as α-L-Rham(p)-(1 → 3)-α-L-Rham(p), in high yields through a series of Koenigs-Knorr reactions. nih.gov
Below is a data table summarizing representative glycosylation reactions involving acylated α-L-rhamnopyranosyl bromides to form rhamnose-containing glycosides.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide | 8-Methoxycarbonyloctyl 2,4-di-O-benzoyl-α-L-rhamnopyranoside | Hg(CN)₂, Benzene-Nitromethane | Fully protected α-L-Rham(p)-(1 → 3)-α-L-Rham(p) disaccharide | 90% | nih.gov |
| 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide | Methyl 4,6-O-benzylidene-3-deoxy-α-D-xylo-hexopyranoside | Ag₂CO₃, CH₂Cl₂ | Methyl O-(2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl)-(1→2)-4,6-O-benzylidene-3-deoxy-α-D-xylo-hexopyranoside | High | portlandpress.com |
| Acetobromo-rhamnose | Benzyl-α-L-rhamnopyranoside | Silver carbonate | Benzyl (B1604629) 2-O-, 3-O-, and 4-O-(tetra-O-acetyl-α-D-glucopyranosyl)-α-L-rhamnopyranosides | Not specified | semanticscholar.org |
Complex Polyketide and Flavonoid Derivatives
The conjugation of rhamnose to complex aglycones, such as polyketides and flavonoids, can significantly alter their biological activities. α-L-Rhamnopyranosyl bromide tribenzoate is a valuable reagent for the chemical synthesis of these important natural product derivatives.
Flavonoid Derivatives Flavonoids are a class of natural products with diverse pharmacological properties. Glycosylation is a key modification that affects their solubility and bioavailability. The chemical synthesis of L-rhamnopyranosyl flavonoids has been reported through the glycosylation of various hydroxyflavonoid precursors. For example, compounds such as 3-hydroxyflavone (B191502) and 3-hydroxyflavanone can be glycosylated to produce the corresponding 3-α-L-rhamnopyranosyloxy derivatives. These synthetic efforts are crucial for studying structure-activity relationships, as research has shown that the position of the sugar linkage and other structural features play essential roles in the biological activity of the resulting flavonoid glycoside.
In nature, the biosynthesis of flavonoid rhamnosides is catalyzed by enzymes known as rhamnosyltransferases (RhaTs). These enzymes transfer a rhamnose unit from an activated sugar donor, typically UDP-L-rhamnose, to a flavonoid aglycone. For example, specific rhamnosyltransferases are responsible for the biosynthesis of flavone (B191248) rutinosides (which contain a rhamnose-glucose disaccharide) like linarin (B1675465) and diosmin (B1670713) in plants.
Complex Polyketide Derivatives Polyketides are another major class of natural products, many of which are clinically important drugs. Glycosylation is a common tailoring reaction in polyketide biosynthesis that is critical for the biological activity of many members of this class. While α-L-Rhamnopyranosyl bromide tribenzoate is a suitable donor for attaching rhamnose to hydroxyl groups on a polyketide backbone via chemical synthesis, much of the research in this area focuses on biosynthesis.
In bacteria, the most common activated donor for glycosylation is deoxythymidinediphosphate-L-rhamnose (dTDP-L-rhamnose). semanticscholar.org The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate involves a well-characterized four-enzyme pathway (RmlA, RmlB, RmlC, and RmlD). semanticscholar.org Rhamnosyltransferase enzymes then utilize this activated sugar to append rhamnose to various aglycones, including polyketides, glycoproteins, and polysaccharides that are essential for bacterial cell viability. semanticscholar.org The absence of rhamnose metabolism in humans makes these biosynthetic pathways attractive targets for the development of new antibacterial agents.
Advanced Spectroscopic and Structural Elucidation in Research of α L Rhamnopyranosyl Bromide Tribenzoate and Its Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
NMR spectroscopy is the most powerful tool for the detailed structural analysis of carbohydrate derivatives in solution. It provides critical information on the molecular framework, the configuration of stereocenters, and the conformational dynamics of the pyranose ring.
The complete assignment of proton (¹H) and carbon (¹³C) signals for α-L-Rhamnopyranosyl bromide tribenzoate is the first step in its structural elucidation. One-dimensional (1D) ¹H NMR provides initial information on chemical shifts and coupling constants, while ¹³C NMR reveals the chemical environment of each carbon atom.
Due to the complexity and potential for signal overlap in the ¹H NMR spectrum, two-dimensional (2D) NMR experiments are essential for unambiguous assignments. Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons, allowing for the tracing of the proton sequence around the pyranose ring, starting from an easily identifiable signal like the anomeric proton (H-1) or the methyl protons (H-6). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals. Further confirmation and assignment of quaternary carbons, such as the carbonyls of the benzoate (B1203000) groups, are achieved using Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range (2-3 bond) couplings between protons and carbons.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | 6.65 | d, J₁,₂ = 1.8 | 89.5 |
| 2 | 5.88 | dd, J₁,₂ = 1.8, J₂,₃ = 3.4 | 71.2 |
| 3 | 5.75 | dd, J₂,₃ = 3.4, J₃,₄ = 9.8 | 70.8 |
| 4 | 5.95 | t, J₃,₄ = 9.8, J₄,₅ = 9.8 | 72.5 |
| 5 | 4.40 | dq, J₄,₅ = 9.8, J₅,₆ = 6.2 | 69.8 |
| 6 (CH₃) | 1.32 | d, J₅,₆ = 6.2 | 17.9 |
| Benzoyl (C=O) | - | - | 165.1, 165.4, 165.9 |
| Benzoyl (Ar-C) | 7.40-8.15 | m | 128.5-133.8 |
The Nuclear Overhauser Effect (NOE) provides through-space correlations and is used to confirm configurational and conformational assignments. In the case of α-L-Rhamnopyranosyl bromide tribenzoate, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment would be expected to show correlations between protons that are close in space. For the ¹C₄ conformation, key NOE correlations would be observed between the axial H-1 and other axial protons on the same face of the ring, such as H-3 and H-5, confirming their spatial proximity.
Mass Spectrometry (MS) for Reaction Pathway Elucidation and Fragment Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight of highly reactive species like glycosyl bromides and for elucidating their reaction pathways. Due to their instability, soft ionization techniques such as Electrospray Ionization (ESI) are required for their analysis. Glycosyl halides are often analyzed as adducts with alkali metals, such as lithium, to yield a stable [M+Li]⁺ ion for accurate mass determination nih.gov.
In the context of a glycosylation reaction, ESI-MS can be used to track the disappearance of the starting glycosyl bromide and the appearance of the glycosylated product. Tandem mass spectrometry (MS/MS) provides insight into the structure through controlled fragmentation. The fragmentation of [α-L-Rhamnopyranosyl bromide tribenzoate + Li]⁺ would likely proceed through characteristic pathways. An initial key fragmentation step is the loss of the bromide atom to form a stabilized benzoyloxonium ion or a covalent anhydro intermediate . This oxocarbenium ion is a critical intermediate in many glycosylation reactions. Subsequent fragmentation would involve the sequential loss of the three benzoate groups as benzoic acid (122 Da) or benzoyl radicals (105 Da), leading to a series of product ions that confirm the composition of the original molecule.
Table 2: Predicted ESI-MS/MS Fragmentation for the [M+Li]⁺ Adduct of α-L-Rhamnopyranosyl Bromide Tribenzoate Molecular Formula: C₂₇H₂₃BrO₇, Molecular Weight: 555.37 g/mol
X-ray Crystallography for Solid-State Structural Determination of Analogues
While obtaining a single crystal of the highly reactive α-L-Rhamnopyranosyl bromide tribenzoate is exceptionally challenging, X-ray crystallography of stable, closely related analogues provides invaluable information about the preferred solid-state conformation of the L-rhamnopyranose ring. This data serves as a structural benchmark for comparison with solution-state conformations derived from NMR.
A relevant analogue is methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside scholaris.ca. Although the protecting groups are acetyls and the anomeric substituent is a methoxy group, its crystal structure confirms that the rhamnopyranoside ring adopts a stable chair conformation (¹C₄ in L-sugar nomenclature). This conformation places the C6-methyl group in an equatorial position and the anomeric methoxy group in an axial position, which is characteristic for the α-anomer of L-rhamnose. The bond lengths, bond angles, and torsion angles determined from the crystal structure provide precise geometric parameters for the pyranose ring, which are essential for computational modeling of reaction intermediates.
Table 3: Crystallographic Data for the Analogue, Methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside
Vibrational Spectroscopy for Monitoring Reaction Progress and Functional Group Changes
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful method for real-time monitoring of glycosylation reactions. By tracking changes in the vibrational frequencies of specific functional groups, one can follow the consumption of the glycosyl bromide donor and the formation of the glycoside product.
For α-L-Rhamnopyranosyl bromide tribenzoate, the FTIR spectrum would be dominated by strong absorption bands corresponding to the benzoate ester groups, particularly the C=O stretching vibration. The C-Br stretch of the anomeric bromide provides a unique spectroscopic handle, although it appears in the far-infrared region and can be weak. During a glycosylation reaction, the key spectroscopic change to monitor would be the disappearance of the C-Br absorption band. Concurrently, new bands will appear that are characteristic of the newly formed glycosidic linkage (C-O-C stretching). Cryogenic IR spectroscopy has also emerged as a sophisticated technique to directly probe the structure of fleeting glycosyl cation intermediates generated in the gas phase from glycosyl donors, providing direct evidence of their structure during the reaction trajectory .
Table 4: Key Vibrational Frequencies for Monitoring Reactions of α-L-Rhamnopyranosyl Bromide Tribenzoate
Table of Mentioned Compounds
Theoretical and Computational Chemistry Approaches to α L Rhamnopyranosyl Bromide Tribenzoate Reactivity
Molecular Modeling and Conformational Landscape Analysis
The three-dimensional structure of a glycosyl donor is intrinsically linked to its reactivity. Molecular modeling and conformational analysis are the first steps in computationally dissecting the behavior of α-L-rhamnopyranosyl bromide tribenzoate. These studies aim to map the potential energy surface of the molecule to identify its most stable conformations.
The rhamnopyranosyl ring is flexible and can adopt several low-energy conformations, typically chair (¹C₄ or ⁴C₁) and boat/skew-boat forms. The orientation of the bulky tribenzoate groups and the anomeric bromide atom significantly influences the conformational equilibrium. Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to calculate the relative energies of these conformers.
Detailed research findings indicate that for many acylated pyranosyl halides, the ⁴C₁ chair conformation is the most stable. However, the presence of bulky protecting groups can lead to significant populations of other conformers. The analysis of the conformational landscape is crucial because the reactivity and the stereochemical outcome of a glycosylation can be dependent on the ground-state conformation of the donor. For instance, the accessibility of the anomeric carbon for nucleophilic attack can differ substantially between chair and skew-boat conformations.
Table 1: Representative Conformational Energy Analysis of a Tribenzoylated Rhamnopyranosyl Bromide
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angles (°) |
| ⁴C₁ (Chair) | 0.00 | 75.2 | H1-C1-C2-H2: ~60 |
| ¹C₄ (Chair) | 2.50 | 1.5 | H1-C1-C2-H2: ~180 |
| B₂,₅ (Boat) | 4.50 | <0.1 | C1-C2-C3-C4: ~0 |
| ¹S₃ (Skew) | 3.20 | 0.5 | C5-O5-C1-C2: ~-65 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on similar acylated glycosyl halides. The exact values for α-L-rhamnopyranosyl bromide tribenzoate would require specific computational studies.
Quantum Chemical Calculations of Electronic Properties and Reaction Energetics
Quantum chemical calculations provide a deeper understanding of the electronic structure of α-L-rhamnopyranosyl bromide tribenzoate, which is fundamental to its reactivity. Methods like DFT are used to compute various electronic properties that dictate how the molecule will behave in a chemical reaction.
Key electronic properties include the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals (HOMO and LUMO). The MEP map, for example, visually identifies the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic nature of the anomeric carbon.
Furthermore, quantum chemical calculations are essential for determining the energetics of the glycosylation reaction itself. This includes calculating the reaction energies (enthalpy and Gibbs free energy) for the formation of the glycosidic bond, which indicates whether the reaction is thermodynamically favorable. By comparing the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction pathway can be constructed.
Table 2: Calculated Electronic Properties and Reaction Energetics for a Model Glycosylation
| Property | Calculated Value | Significance |
| Dipole Moment | ~4.5 D | Indicates overall polarity of the donor. |
| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons; the anomeric C-Br bond is a major contributor. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |
| ΔG of Reaction | -15 kcal/mol | Shows the glycosylation is thermodynamically favorable. |
Note: These values are representative for a typical glycosylation reaction involving a benzoylated glycosyl bromide and are meant for illustrative purposes.
Computational Studies of Glycosylation Transition States
The transition state is the highest energy point along the reaction coordinate and is the bottleneck of a chemical reaction. The structure and energy of the transition state determine the reaction rate and, often, the stereoselectivity. Computational chemistry is a powerful tool for locating and characterizing these fleeting structures. acs.org
For the glycosylation reaction of α-L-rhamnopyranosyl bromide tribenzoate, the mechanism can range from a dissociative Sₙ1-like pathway, involving a discrete oxocarbenium ion intermediate, to an associative Sₙ2-like pathway, with a concerted displacement of the bromide by the nucleophile. acs.org Computational studies can elucidate the operative mechanism by locating the transition states for both pathways and comparing their activation energies.
The geometry of the transition state provides crucial information. For example, in an Sₙ2-like transition state, the nucleophile, anomeric carbon, and leaving group are roughly collinear. In an Sₙ1-like pathway, the transition state resembles the planar oxocarbenium ion. The nature of the protecting groups, the solvent, and the nucleophile all influence the structure and energy of the transition state.
Prediction of Stereoselectivity using Density Functional Theory (DFT)
One of the most significant challenges in glycosylation chemistry is controlling the stereochemistry at the anomeric center to form either an α- or β-glycosidic linkage. DFT calculations have emerged as a valuable tool for predicting and rationalizing the stereochemical outcomes of these reactions. bath.ac.ukrsc.orgresearchgate.net
Stereoselectivity is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to the α- and β-products. A lower activation energy for one pathway indicates that it is kinetically favored, leading to the predominant formation of that stereoisomer.
DFT studies can model the transition states for both α- and β-attack. By carefully analyzing the energies of these competing transition states, a prediction of the α/β ratio can be made. These calculations take into account subtle steric and electronic effects, such as the influence of the C2-benzoate protecting group, which can exert neighboring group participation to favor the formation of a 1,2-trans-glycoside. For α-L-rhamnopyranosyl bromide, this would typically favor the formation of the α-glycoside. However, the interplay of solvent, temperature, and the nature of the glycosyl acceptor can lead to different outcomes, which can be explored computationally.
Table 3: Representative DFT Calculation of Transition State Energies for Stereoselectivity Prediction
| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (α:β) |
| TS leading to α-glycoside | 18.5 | 95 : 5 |
| TS leading to β-glycoside | 20.3 |
Note: This table illustrates a hypothetical case where the formation of the α-product is kinetically favored. The actual energy difference and resulting selectivity are highly dependent on the specific reactants and reaction conditions.
Future Research Directions and Emerging Methodologies
Development of Novel Glycosylation Promoters for α-L-Rhamnopyranosyl Bromide Tribenzoate
The activation of glycosyl bromides is a critical step that dictates the yield and stereochemical outcome of a glycosylation reaction. While traditional promoters such as silver and mercury salts have been effective, research is now moving towards the development of more efficient, stereoselective, and environmentally benign activators for donors like α-L-rhamnopyranosyl bromide tribenzoate.
Future work will likely focus on several key areas:
Lewis Acid Catalysis: Exploring a wider range of mild Lewis acids to activate the glycosyl bromide. The use of copper(II) bromide has shown promise for the synthesis of glycosyl bromides under mild conditions, and similar reagents could be adapted for promoter systems. nih.gov
In Situ Anomerization-Glycosylation Systems: Developing promoter systems that can directly use the stable 1-OH sugar derivative to generate the glycosyl bromide in situ. A reagent mixture of trimethylsilyl (B98337) bromide, cobalt(II) bromide, and tetrabutylammonium (B224687) bromide has been successfully used for this purpose in the synthesis of a trisaccharide, suggesting a promising avenue for broader application. researchgate.net
Halogen-Bonding Catalysis: Investigating the potential of halogen-bond donors to activate the glycosyl bromide. This non-covalent interaction could offer a novel, mild, and highly selective method for activation.
Nanoparticle-Based Promoters: The use of metallic nanoparticles (e.g., silver, gold) could provide highly active and recyclable promoters, improving the sustainability of the glycosylation process.
The goal is to identify promoters that not only tolerate a wide range of functional groups but also provide high α-selectivity, which is often a challenge in rhamnosylation. rsc.org
Table 1: Comparison of Promoter Systems for Glycosyl Bromides
| Promoter Type | Examples | Advantages | Challenges for Future Research |
|---|---|---|---|
| Heavy Metal Salts | Ag₂CO₃, Ag-silicate, Hg(CN)₂ | Well-established, effective | Toxicity, stoichiometric amounts often needed, waste disposal |
| Lewis Acids | CuBr₂, TMSOTf | Milder conditions, potential for catalysis | Screening for optimal acid, substrate specificity |
| In Situ Systems | Me₃SiBr–CoBr₂–Bu₄NBr | Uses stable 1-OH precursors, one-pot procedure | Complex reagent mixture, optimization required |
| Iodine-Based | I₂ with Ag₂CO₃ | Can accelerate slow reactions | Substrate compatibility, potential side reactions |
Chemoenzymatic Synthesis Strategies for Rhamnoside Construction
The synergy between chemical and enzymatic synthesis offers a powerful approach to constructing complex glycans. While the chemical synthesis of the core α-L-rhamnopyranosyl bromide tribenzoate is well-established, its use in enzymatic reactions is a burgeoning area of research.
Key future directions include:
Engineered Glycosidases: Developing mutant glycosidases (glycosynthases) that can efficiently use α-L-rhamnopyranosyl bromide tribenzoate or a closely related donor to form glycosidic bonds without the risk of product hydrolysis.
Novel Rhamnosyltransferases: Identifying and characterizing new rhamnosyltransferases from natural sources that can utilize activated donors other than the natural dTDP-L-rhamnose. researchgate.netnih.govnih.gov This would bypass the often complex enzymatic synthesis of the sugar nucleotide donor.
Reverse Hydrolysis Optimization: Using recombinant α-L-rhamnosidases for the transglycosylation of rhamnose onto various acceptors. nih.govnih.govnih.gov Research is needed to broaden the acceptor scope and improve the yields of these reactions, which can be limited. nih.govresearchgate.net
A typical chemoenzymatic strategy would involve the chemical synthesis of the activated rhamnosyl donor, followed by a highly selective enzymatic glycosylation step to connect it to a complex aglycone or another sugar unit. This approach leverages the flexibility of chemical synthesis and the unparalleled stereoselectivity of enzymes. nih.gov
Integration into Automated Oligosaccharide Synthesis Systems
Automated Glycan Assembly (AGA) has revolutionized the synthesis of complex oligosaccharides, making it faster and more accessible. researchgate.netnih.govrsc.org Currently, AGA platforms predominantly use glycosyl phosphate (B84403) or thioglycoside building blocks due to their stability and reliable activation protocols. nih.govnih.govacs.org
A significant future challenge is the integration of more reactive donors like α-L-rhamnopyranosyl bromide tribenzoate into AGA protocols. This presents several research opportunities:
Developing Solid-Phase Compatible Promoters: Identifying activation reagents that are effective in the solid-phase context, ensuring high coupling efficiencies without degrading the resin or the growing oligosaccharide chain.
Optimizing Flow Chemistry: Adapting the reaction conditions (temperature, flow rate, reagent concentration) within the synthesizer to accommodate the high reactivity of the glycosyl bromide. unibo.it
Building Block Stability: Ensuring the stability of the rhamnopyranosyl bromide building block in solution on the synthesizer over the duration of the automated run.
Successfully incorporating rhamnosyl bromides into AGA would significantly accelerate the synthesis of rhamnose-containing glycans, including important bacterial antigens and plant polysaccharides, which have been synthesized using other automated methods. researchgate.netnih.gov
Sustainable Chemistry Approaches in Rhamnose Glycosylation Research
The principles of green chemistry are increasingly influencing the design of synthetic routes in carbohydrate chemistry. mdpi.comnih.govijesrr.org Applying these principles to glycosylations with α-L-rhamnopyranosyl bromide tribenzoate is a key area for future development.
Research efforts are being directed towards:
Benign Solvents: Replacing traditional chlorinated solvents with greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran, or even aqueous systems for enzymatic steps. unibo.it
Catalytic Promoters: Shifting from stoichiometric heavy metal promoters to recyclable, catalytic systems to reduce waste and environmental impact. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, for example, through efficient one-pot or tandem reactions. nih.gov
Energy Efficiency: Utilizing energy-efficient activation methods such as microwave-assisted synthesis or mechanochemical (ball-milling) approaches, which can reduce reaction times and energy consumption. mdpi.comnih.gov
Chemoenzymatic strategies are inherently aligned with green chemistry principles, as they are conducted in aqueous media under mild temperature and pH conditions. nih.govnih.gov The development of a truly sustainable glycosylation process using α-L-rhamnopyranosyl bromide tribenzoate will likely involve a combination of these approaches, from the synthesis of the donor to its final coupling reaction.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for α-L-Rhamnopyranosyl bromide tribenzoate, and how do protecting group strategies influence yield?
- Methodological Answer : The synthesis typically involves sequential benzoylation of L-rhamnose to protect hydroxyl groups, followed by bromination. identifies the compound (CAS 53297-33-9) and lists derivatives like α-L-Rhamnopyranosyl bromide triacetate, suggesting benzoyl/acetate groups are key for stability during bromination. Critical steps include:
- Protection : Use anhydrous conditions to prevent hydrolysis of the benzoyl groups (common in glycosylation precursors) .
- Bromination : HBr in acetic acid or PBr₃ in dichloromethane may be employed, with reaction monitoring via TLC .
- Yield Optimization : Adjust stoichiometry of benzoyl chloride (3 equivalents) and reaction time (12–24 hrs) to minimize side products .
Q. What purification techniques are most effective for isolating α-L-Rhamnopyranosyl bromide tribenzoate?
- Methodological Answer :
- Crystallization : Use ethanol/water mixtures to precipitate the product, leveraging low solubility of tribenzoate derivatives .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 7:3 ratio) to separate unreacted benzoyl chloride or bromination byproducts .
- Storage : Store under inert atmosphere (argon) at –20°C to prevent decomposition, as bromides are moisture-sensitive .
Q. How is α-L-Rhamnopyranosyl bromide tribenzoate characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.8–7.4 ppm (benzoyl aromatic protons), δ 5.2–6.0 ppm (anomeric proton), and δ 1.2 ppm (6-deoxy methyl group) .
- Mass Spectrometry : ESI-MS confirms molecular weight (C₂₇H₂₃BrO₇, M⁺ = 547.3 g/mol) with fragmentation patterns matching tribenzoate loss .
- X-ray Crystallography : Limited data exists, but analogous structures (e.g., 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide) confirm β-configuration at the anomeric center .
Q. What factors influence the stability of α-L-Rhamnopyranosyl bromide tribenzoate during storage?
- Methodological Answer :
- Moisture Sensitivity : Hydrolysis of the bromide leaving group occurs rapidly in humid conditions; use desiccants and anhydrous solvents .
- Temperature : Decomposition accelerates above 25°C; long-term storage at –20°C preserves reactivity .
- Light Exposure : Protect from UV light to prevent radical degradation pathways .
Advanced Research Questions
Q. How does α-L-Rhamnopyranosyl bromide tribenzoate perform in stereoselective glycosylation reactions?
- Methodological Answer :
- Anomeric Reactivity : The bromide acts as a leaving group, enabling SN2 mechanisms with inversion. Tribenzoate groups stabilize the oxocarbenium intermediate, favoring β-product formation .
- Solvent Effects : Use dichloromethane or toluene with molecular sieves to enhance electrophilicity of the anomeric carbon .
- Catalysts : Silver triflate or N-iodosuccinimide (NIS) can improve coupling efficiency with hindered alcohols (e.g., secondary glycosyl acceptors) .
Q. What mechanistic insights explain unexpected byproducts in glycosylation using this reagent?
- Methodological Answer :
- Competing Pathways :
- Hydrolysis : Traces of water generate α-L-rhamnopyranose tribenzoate (identified via LC-MS) .
- β-Elimination : Harsh conditions (e.g., excess Lewis acid) may deprotect benzoyl groups, forming glycal derivatives .
- Mitigation : Pre-dry reactants, use stoichiometric catalyst, and monitor reaction progress with ¹³C NMR to detect intermediates .
Q. How can researchers resolve contradictions in NMR data for this compound?
- Methodological Answer :
- Anomeric Proton Splitting : Discrepancies in δ 5.2–6.0 ppm may arise from rotameric equilibria of benzoyl groups. Use variable-temperature NMR (VT-NMR) to coalesce signals .
- Impurity Peaks : Residual acetic acid (from synthesis) appears at δ 2.1 ppm; neutralize with NaHCO₃ before analysis .
- Quantitative ¹H-¹³C HSQC : Assign ambiguous peaks by correlating proton and carbon shifts .
Q. What advanced analytical methods are needed to study its reactivity in complex mixtures?
- Methodological Answer :
- Reaction Monitoring : Use inline IR spectroscopy to track bromide displacement kinetics .
- Isotopic Labeling : Incorporate ¹⁸O at the anomeric center to trace glycosidic bond formation via MS/MS .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states for stereochemical outcomes .
Key Data from Evidence
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 53297-33-9 | |
| Molecular Formula | C₂₇H₂₃BrO₇ | |
| Key NMR Peaks (¹H) | δ 7.8–7.4 (benzoyl), δ 5.2–6.0 (C1-H) | |
| Stability Recommendations | Store at –20°C under argon |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
